UNC2327

Vue d'ensemble

Description

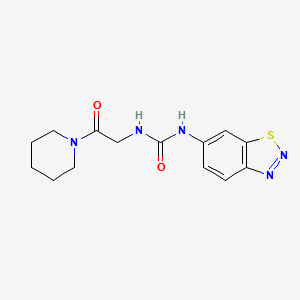

UNC 2327 est un composé chimique connu pour son rôle d'inhibiteur allostérique de la protéine arginine méthyltransférase 3 (PRMT3). Cette enzyme est impliquée dans la méthylation des résidus arginine sur les protéines histones et non histones, ce qui joue un rôle crucial dans la régulation des gènes. Le nom chimique de l'UNC 2327 est N-1,2,3-Benzothiadiazol-6-yl-N’-[2-oxo-2-(1-pipéridinyl)éthyl]urée .

Applications De Recherche Scientifique

UNC 2327 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used extensively in studies related to gene regulation and epigenetics due to its ability to inhibit PRMT3 . Additionally, it is used in the development of new therapeutic agents targeting epigenetic modifications .

Analyse Biochimique

Biochemical Properties

UNC2327 plays a significant role in biochemical reactions, particularly as an allosteric inhibitor of PRMT3 . This interaction with PRMT3 suggests that this compound may have a profound impact on the methylation processes within cells .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of PRMT3

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PRMT3 . As an allosteric inhibitor, this compound likely binds to a site on the PRMT3 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme’s activity .

Méthodes De Préparation

La synthèse de l'UNC 2327 implique plusieurs étapes, commençant par la préparation du noyau benzothiadiazole. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF), le produit final étant purifié à un degré de pureté élevé (≥99%) par chromatographie liquide haute performance (HPLC) . Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse à l'échelle du laboratoire suit les protocoles standards de synthèse organique.

Analyse Des Réactions Chimiques

L'UNC 2327 subit diverses réactions chimiques, principalement axées sur son interaction avec la PRMT3. Il est connu pour être non compétitif avec le substrat peptidique et le cofacteur . Le composé ne subit pas de réactions d'oxydation ou de réduction significatives dans des conditions de laboratoire standard. Le principal produit formé à partir de son interaction avec la PRMT3 est le complexe enzymatique inhibé, qui empêche la méthylation des résidus arginine .

Applications de la recherche scientifique

L'UNC 2327 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est largement utilisé dans les études liées à la régulation des gènes et à l'épigénétique en raison de sa capacité à inhiber la PRMT3 . En outre, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les modifications épigénétiques .

Mécanisme d'action

Le mécanisme d'action de l'UNC 2327 implique sa liaison à un site allostérique sur la PRMT3, qui est distinct du site actif où le substrat se lie. Cette liaison induit un changement conformationnel de l'enzyme, la rendant inactive . Les cibles moléculaires de l'UNC 2327 sont les résidus arginine sur les protéines histones et non histones, et la voie impliquée est le processus de méthylation régulé par la PRMT3 .

Mécanisme D'action

The mechanism of action of UNC 2327 involves its binding to an allosteric site on PRMT3, which is distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme, rendering it inactive . The molecular targets of UNC 2327 are the arginine residues on histone and non-histone proteins, and the pathway involved is the methylation process regulated by PRMT3 .

Comparaison Avec Des Composés Similaires

L'UNC 2327 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur allostérique de la PRMT3. Des composés similaires incluent d'autres inhibiteurs de la PRMT, tels que l'EPZ015666 et le GSK3368715, qui ciblent également les protéine arginine méthyltransférases mais peuvent différer par leur sélectivité et leurs mécanismes de liaison . L'UNC 2327 se distingue par son inhibition non compétitive et sa forte spécificité pour la PRMT3 .

Propriétés

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGTBDVGKKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?

A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.

Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?

A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

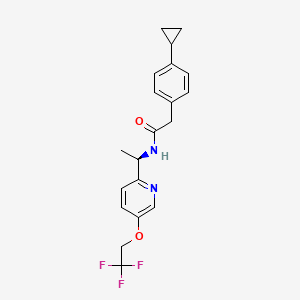

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)